2-Methylanisole

概要

説明

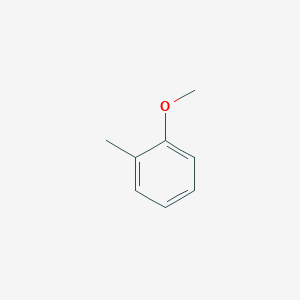

これは、分子式がC8H10O、分子量が122.16 g/molである揮発性有機化合物です . この化合物は、マスティックオイル、バージンオリーブオイル、フランキンセンスに多く含まれており、グリーン溶媒や食品のフレーバー剤として使用されています .

2. 製法

合成経路と反応条件: 2-メチルアニソールは、通常、苛性ソーダ(水酸化ナトリウム)の存在下、40°Cでジメチル硫酸を用いてo-クレゾールをメチル化することにより合成されます . このプロセスには、以下の手順が含まれます。

- 20%水酸化ナトリウム溶液を調製する。

- 溶液をo-クレゾールと撹拌混合する。

- 混合物を10°C以下に冷却する。

- ジメチル硫酸をゆっくりと滴下する。

- 温度を40°Cに上げて20分間反応させる。

- 混合物を100°Cで12時間反応させる。

- 反応物を水で中性になるまで洗浄する。

- 水を除去し、生成物を蒸留し、171°Cで留出する画分を集めて2-メチルアニソールを得る .

工業生産方法: 2-メチルアニソールの工業生産は、同様の合成経路に従いますが、より大規模で行われ、反応条件が最大収率と純度が得られるように最適化されています。 連続フロー反応器と自動システムの使用は、反応条件の一貫性と効率的な生産を維持するのに役立ちます。

準備方法

Synthetic Routes and Reaction Conditions: 2-Methylanisole is typically synthesized by the methylation of o-cresol using dimethyl sulfate in the presence of caustic soda (sodium hydroxide) at 40°C . The process involves the following steps:

- Prepare a 20% sodium hydroxide solution.

- Stir and mix the solution with o-cresol.

- Cool the mixture to below 10°C.

- Slowly add dimethyl sulfate dropwise.

- Raise the temperature to 40°C for 20 minutes.

- React the mixture at 100°C for 12 hours.

- Wash the reactant with water until neutral.

- Remove water and distill the product, collecting the fraction at 171°C to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

化学反応の分析

反応の種類: 2-メチルアニソールは、次のようなさまざまな化学反応を起こします。

酸化: 対応するアルデヒドまたは酸を形成するために酸化されることがあります。

還元: 還元反応は、それを異なる炭化水素に変換することができます。

置換: ニトロ化、スルホン化、ハロゲン化などの求電子置換反応は一般的です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 炭素上のパラジウム(Pd/C)と水素ガス(H2)のような触媒が使用されます。

置換: ニトロ化のための硝酸(HNO3)、スルホン化のための硫酸(H2SO4)、ハロゲン化のためのハロゲン(Cl2、Br2)などの試薬。

主な生成物:

酸化: 2-メトキシベンズアルデヒドまたは2-メトキシ安息香酸の生成。

還元: 2-メトキシトルエンの生成。

置換: 2-メチルアニソールのニトロ体、スルホン酸体、ハロゲン化体の生成。

4. 科学研究への応用

2-メチルアニソールは、科学研究で多様な用途があります。

化学: 有機合成における溶媒および中間体として使用されます。

生物学: フレーバー剤としての役割と生物系との相互作用について研究されています。

医学: 潜在的な治療特性と薬物合成における前駆体として調査されています。

科学的研究の応用

2-Methylanisole serves as an important intermediate in organic synthesis. Notably, it has been utilized in the total synthesis of complex natural products:

- Total Synthesis of Mutisianthol : The first total synthesis of the phenolic sesquiterpene mutisianthol was achieved using this compound as a starting material, demonstrating its utility in constructing intricate molecular architectures through a series of reactions .

- Synthesis of Heliannuol D : Researchers have successfully synthesized (±)-heliannuol D from this compound in a multi-step process, achieving a yield of 12% . This showcases the compound's potential as a precursor in the pharmaceutical industry.

Catalysis

The catalytic properties of this compound have been explored extensively:

- Reduction Reactions : A catalytic system involving rhodium has been optimized for the reduction of disubstituted aromatics, including this compound. The choice of amine/Rh ratio is critical for stabilizing colloidal rhodium particles during these reactions .

- Thermal Activation : The thermal activation of this compound using an iridium complex at elevated temperatures has yielded various hydride complexes, indicating its potential in catalytic transformations .

Flavor and Fragrance Industry

Due to its pleasant odor profile, this compound is used as a flavoring agent and fragrance component:

- Flavoring Agent : It imparts a naphthyl-type odor and camphoreous flavor, making it suitable for use in food products and beverages .

- Fragrance Applications : The compound is incorporated into perfumes and scented products due to its aromatic properties, contributing to the overall scent profile .

Analytical Chemistry

This compound has been employed in analytical methods:

- Solid-Phase Microextraction (SPME) : This technique has been utilized to analyze volatile compounds in various matrices, including virgin olive oils. The inclusion of this compound enhances the extraction efficiency of target analytes .

Case Study 1: Synthesis of Natural Products

A study demonstrated the synthesis of mutisianthol from this compound through a series of reactions involving functional group transformations and stereochemical considerations. This process highlighted the efficiency of using readily available starting materials to produce complex natural compounds.

Case Study 2: Catalytic Reduction Optimization

Research focused on optimizing catalytic conditions for the reduction of aromatic compounds using rhodium catalysts. The findings indicated that adjusting the amine/Rh ratio significantly impacted reaction yields, showcasing the importance of careful catalyst design when utilizing this compound.

作用機序

2-メチルアニソールの作用機序は、求電子置換反応による分子標的との相互作用を含みます。 メトキシ基(-OCH3)は芳香族環を活性化し、求電子攻撃を受けやすくなります。 これにより、使用された試薬や条件に応じて、さまざまな置換生成物が生成されます .

類似化合物:

アニソール(メトキシベンゼン): オルソ位置にメチル基がありません。

o-クレゾール(2-メチルフェノール): メトキシ基の代わりにヒドロキシル基を持っています。

2-メトキシトルエン: 構造は似ていますが、官能基の位置が異なります。

独自性: 2-メチルアニソールは、ベンゼン環にメトキシ基とメチル基が組み合わさった独自の組み合わせにより、さまざまな用途において貴重な化合物となる特異的な化学的特性を持っています。 さまざまな化学反応を起こす能力と、グリーン溶媒やフレーバー剤としての役割は、その汎用性を示しています .

類似化合物との比較

Anisole (methoxybenzene): Lacks the methyl group at the ortho position.

o-Cresol (2-methylphenol): Has a hydroxyl group instead of a methoxy group.

2-Methoxytoluene: Similar structure but different functional group positioning.

Uniqueness: 2-Methylanisole’s unique combination of a methoxy group and a methyl group on the benzene ring provides distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its role as a green solvent and flavoring agent highlight its versatility .

生物活性

2-Methylanisole, also known as o-methyl anisole, is a monomethoxybenzene derivative with the chemical formula and a CAS number of 578-58-5. It is recognized for its utility as an intermediate in organic synthesis, particularly in the production of compounds containing a methylhydroquinone core. This article explores the biological activity of this compound, focusing on its chemical properties, synthetic applications, and potential biological effects.

This compound has notable physical properties:

- Molecular Weight : 122.164 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 171°C

- Melting Point : 170-172°C

- Flash Point : 51.7°C

These properties contribute to its behavior in various chemical reactions, particularly in alkylation processes.

Synthetic Applications

This compound serves as a key starting material in several synthetic pathways. For example, it has been utilized in the regioselective C–H alkylation of anisoles with olefins, which has been documented to yield high conversion rates under specific catalytic conditions. A study demonstrated that using rare-earth alkyl complexes could achieve regioselective alkylation with yields ranging from 56% to 99% for various derivatives, including those based on this compound .

Table 1: Summary of Alkylation Yields Using this compound

| Reaction Type | Catalyst Type | Yield (%) |

|---|---|---|

| C–H Alkylation with Olefins | Rare-earth alkyl complex | 56 - 99 |

| Benzylic C–H Alkylation | Standard conditions | Low (trace amounts) |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its potential antimicrobial properties and its role in cellular signaling pathways.

Cellular Signaling and Mechanisms

This compound is involved in several biochemical pathways:

- Inflammatory Response : It has been linked to modulation of inflammatory pathways through interactions with G-protein coupled receptors (GPCRs) and other signaling molecules.

- Neuronal Signaling : The compound may influence neuronal signaling pathways, potentially affecting neurotransmitter release and synaptic plasticity .

Case Studies

- Regioselective C–H Alkylation : A study demonstrated that when subjected to specific catalytic conditions, this compound underwent regioselective C–H alkylation yielding branched products with significant efficiency. This highlights its utility in synthetic organic chemistry and potential applications in drug development .

- Antimicrobial Testing : Although direct studies on this compound's antimicrobial effects are sparse, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential for similar activity in this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Methylanisole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves methoxylation of o-cresol (2-methylphenol) using methylating agents like dimethyl sulfate or methyl iodide under alkaline conditions. Reaction parameters such as temperature (optimized at 60–80°C), solvent selection (e.g., acetone or aqueous NaOH), and stoichiometric ratios of reagents critically affect yield and purity. For example, excess methylating agent may reduce byproduct formation, while prolonged reaction times can degrade the product . Purity (>99%) is confirmed via gas chromatography (GC) or NMR, with batch-specific Certificates of Analysis (COA) detailing trace impurities .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic signals at δ 3.85 (OCH₃) and δ 2.25 (CH₃) in CDCl₃. Gas chromatography-mass spectrometry (GC-MS) provides molecular ion peaks at m/z 122 (M⁺) and fragmentation patterns for identity validation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while Karl Fischer titration quantifies water content in hygroscopic batches .

Q. How does this compound function as an intermediate in synthesizing methylhydroquinone derivatives?

- Methodological Answer : this compound undergoes demethylation via acidic or oxidative conditions (e.g., HBr/HOAc or BBr₃) to yield 2-methylhydroquinone. This intermediate is pivotal in synthesizing bioactive molecules like heliannuol D, where regioselective functionalization of the aromatic ring is achieved through Friedel-Crafts alkylation or electrophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Methodological Answer : Discrepancies in yields often stem from unaccounted variables such as trace moisture (affecting methylation efficiency) or catalyst deactivation. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) with rigorous documentation of reaction parameters is advised. Meta-analyses of published protocols, prioritizing studies with detailed supplementary data (e.g., temperature gradients, reagent purity), help identify robust methodologies .

Table 1: Physicochemical Properties of this compound

| Property | Value | Method (Reference) |

|---|---|---|

| Boiling Point | 170–172°C | ASTM D86 |

| Density (25°C) | 0.98 g/cm³ | Pycnometry |

| Purity (HPLC) | >99.00% | USP <621> |

Table 2: Common Analytical Techniques for Quality Assessment

| Technique | Application | Key Parameters |

|---|---|---|

| GC-MS | Purity and identity | Column: DB-5MS; He carrier |

| ¹H NMR (400 MHz) | Structural confirmation | Solvent: CDCl₃; δ 3.85 (s) |

| Karl Fischer Titration | Water content | Limit: <0.1% w/w |

特性

IUPAC Name |

1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFKRVXLBCAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060368 | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, Colourless liquid, Pungent-floral, warm, but almost grassy note | |

| Record name | 2-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

170.00 to 172.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.986 (15.5°) | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

578-58-5 | |

| Record name | 2-Methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G73SL17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-34.1 °C | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。